molecular formula C17H14ClFN4O B2841019 2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide CAS No. 2309307-62-6

2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide

Cat. No. B2841019
CAS RN: 2309307-62-6
M. Wt: 344.77
InChI Key: BDGCVBCPQZSLFT-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is a member of the benzamide class of compounds and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and signaling pathways that are involved in disease progression. For example, in cancer research, this compound has been shown to inhibit the activity of the protein kinase CK2, which is involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been shown to have a variety of biochemical and physiological effects. In cancer research, it has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been shown to reduce inflammation and oxidative stress. In neurological research, it has been shown to improve cognitive function and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide in lab experiments is its potential as a therapeutic agent for a variety of diseases. Another advantage is its ability to inhibit the activity of certain enzymes and signaling pathways, which can provide insight into disease mechanisms. One limitation of using this compound in lab experiments is its potential toxicity, which can limit its use in vivo.

Future Directions

There are several future directions for research on 2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide. One direction is to further investigate its mechanism of action and identify specific targets for its activity. Another direction is to study its potential as a therapeutic agent for specific diseases, such as cancer, inflammation, and neurological disorders. Additionally, research could focus on improving the synthesis method for this compound to increase its yield and purity.

Synthesis Methods

The synthesis of 2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide involves several steps. The starting material for the synthesis is 2-chloro-6-fluorobenzoyl chloride, which is reacted with 2-methyl-5-pyridin-2-ylpyrazole to form the intermediate product. This intermediate product is then reacted with methylamine to form the final product, 2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide.

Scientific Research Applications

2-Chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide has been studied extensively for its potential as a therapeutic agent. It has been shown to have activity against a variety of diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been studied for its ability to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, it has been studied for its anti-inflammatory properties. In neurological research, it has been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-6-fluoro-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c1-23-11(9-15(22-23)14-7-2-3-8-20-14)10-21-17(24)16-12(18)5-4-6-13(16)19/h2-9H,10H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDGCVBCPQZSLFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C2=CC=CC=N2)CNC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-6-fluoro-N-{[1-methyl-3-(pyridin-2-yl)-1H-pyrazol-5-yl]methyl}benzamide

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